1,4-Naphthalenedione, 2,3,6-trimethyl-
Description
Historical Trajectory and Contemporary Significance of Quinone Structures in Chemical Science
The history of quinones is intrinsically linked to the study of natural pigments and dyes. The term "quinone" itself is derived from quinic acid, a compound isolated from cinchona bark, the historical source of the antimalarial drug quinine. wikipedia.orgnih.gov The formal class of quinones encompasses cyclic organic compounds containing two carbonyl groups in a six-membered unsaturated ring. britannica.com Early investigations into these brightly colored compounds, such as the synthesis of alizarin (B75676) from coal tar, marked significant milestones in the development of synthetic organic chemistry. wikipedia.org
In the contemporary scientific landscape, the significance of quinone structures has expanded far beyond their role as colorants. They are recognized as crucial components in various biological processes, acting as electron carriers in respiratory and photosynthetic electron transport chains. taylorandfrancis.com This redox activity is a cornerstone of their chemical reactivity and biological function. Furthermore, the quinone motif is a privileged scaffold in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide array of pharmacological activities. nih.govnih.gov The continuous exploration of quinone derivatives underscores their enduring importance in both fundamental and applied chemical science. nih.govnih.gov
Foundational Aspects of Naphthoquinone Chemistry and Biosynthesis Pathways
Naphthoquinones are a subclass of quinones built upon a naphthalene (B1677914) framework. wikipedia.org The parent compound, 1,4-naphthoquinone (B94277), is a volatile yellow solid with a sharp odor. wikipedia.org The chemistry of naphthoquinones is dominated by their redox properties; they are readily reduced to the corresponding dihydroxynaphthalenes (hydroquinones). britannica.com This reversible reduction is central to their biological roles and their application in various chemical syntheses. britannica.com
The biosynthesis of naphthoquinones in nature follows several distinct pathways, highlighting a remarkable instance of convergent evolution in plant specialized metabolism. nih.gov Plants are known to synthesize 1,4-naphthoquinones through at least four different biochemical routes, starting from various metabolic precursors. nih.gov In fungi, naphthoquinones and their derivatives are also significant secondary metabolites, often produced through polyketide pathways. nih.gov These pathways involve the sequential condensation of acetate (B1210297) units to form a polyketide chain, which is then cyclized and modified to yield the final naphthoquinone structure. nih.gov The study of these biosynthetic routes is an active area of research, with implications for understanding fungal ecology and for the biotechnological production of valuable compounds.
Contextualization of 1,4-Naphthalenedione, 2,3,6-trimethyl- as a Key Substituted Naphthoquinone
1,4-Naphthalenedione, 2,3,6-trimethyl- is a specific derivative of the 1,4-naphthoquinone core, distinguished by the presence of three methyl groups attached to its naphthalene ring system. These substitutions significantly influence the molecule's chemical and physical properties, including its solubility, reactivity, and biological interactions.
Below is a data table summarizing some of the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | biosynth.commolbase.com |
| Molecular Weight | 200.23 g/mol | biosynth.commolbase.com |
| CAS Number | 20490-42-0 | biosynth.com |
| Melting Point | 97 °C | biosynth.com |
The presence of the methyl groups can affect the redox potential of the quinone system and introduce steric hindrance, which can modulate its interaction with biological targets.
Overview of Research Paradigms and Academic Trajectories for 1,4-Naphthalenedione, 2,3,6-trimethyl-
Research involving 1,4-Naphthalenedione, 2,3,6-trimethyl- has often been situated within broader investigations into the biological activities of substituted naphthoquinones. One notable area of study has been its potential as a monoamine oxidase (MAO) inhibitor. jst.go.jp Research has shown that 2,3,6-trimethyl-1,4-naphthoquinone, found in extracts of cured tobacco leaves, exhibits non-selective inhibition of MAO. jst.go.jp More specifically, it has been identified as an inhibitor of both MAO-A and MAO-B. biosynth.com
Furthermore, this compound has been investigated for its neuroprotective properties. biosynth.com Studies have indicated that it may have neurotrophic effects in cultured cells and has shown protective effects in animal models of Parkinson's disease. biosynth.com These research trajectories highlight the interest in understanding how the specific substitution pattern of 1,4-Naphthalenedione, 2,3,6-trimethyl- contributes to its biological activity, paving the way for potential therapeutic applications. The synthesis and evaluation of various naphthoquinone derivatives, including those with different substitution patterns, remains an active field of research aimed at developing new therapeutic agents. nih.govnih.govdntb.gov.ua
Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trimethylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-7-4-5-10-11(6-7)13(15)9(3)8(2)12(10)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWOWQZGAGVVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174466 | |
| Record name | 1,4-Naphthalenedione, 2,3,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20490-42-0 | |
| Record name | 1,4-Naphthalenedione, 2,3,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020490420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedione, 2,3,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trimethyl-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2,3,6-TRIMETHYL-1,4-NAPHTHALENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F9265K5XQ | |
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Advanced Synthetic Methodologies and Strategic Derivatization of 1,4 Naphthalenedione, 2,3,6 Trimethyl
Regioselective Synthesis of the 2,3,6-trimethyl-1,4-naphthoquinone Core
Achieving the regioselective construction of the 2,3,6-trimethyl-1,4-naphthoquinone core is a fundamental challenge that requires careful selection of precursors and reaction pathways to ensure the correct placement of the methyl groups on the naphthoquinone framework.
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of cyclic systems, including the bicyclic core of naphthoquinones. youtube.com This methodology typically involves the reaction of a suitably substituted 1,3-diene with a benzoquinone derivative to construct the hydroaromatic ring, which is subsequently aromatized.
For the synthesis of the 2,3,6-trimethyl-1,4-naphthoquinone, a plausible Diels-Alder strategy would involve the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with p-toluquinone. The subsequent dehydrogenation or oxidation of the resulting adduct would yield the target naphthoquinone. The regiochemistry of the cycloaddition is critical and is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.
A key advantage of the Diels-Alder approach is its stereospecificity and high convergence. However, the reaction can be slow, sometimes requiring harsh conditions or prolonged reaction times. google.com To overcome these limitations, Lewis acid catalysis is often employed to accelerate the reaction rate. academie-sciences.fr Furthermore, performing the reaction in aqueous systems has been shown to enhance both the kinetics and yields in certain cases. academie-sciences.fr Aromatization of the initial cycloadduct is a crucial final step, often achieved through a retro-Diels-Alder reaction in the presence of a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or an oxidizing agent like manganese dioxide. google.com
Oxidative cyclization and dehydrogenation represent another important class of reactions for assembling the naphthoquinone core. These pathways often begin with precursors that are subsequently cyclized and oxidized to form the final aromatic quinone system. A common strategy involves the acid-catalyzed cyclization of a suitably substituted benzoylpropionic or benzoylcrotonic acid, followed by dehydrogenation.
For 1,4-Naphthalenedione, 2,3,6-trimethyl-, a potential route could start from the Friedel-Crafts acylation of a toluene (B28343) derivative with a substituted succinic anhydride. The resulting keto-acid can then undergo reduction and subsequent intramolecular cyclization. The final aromatization step is achieved through dehydrogenation, yielding the naphthoquinone ring system.
A more direct method involves the oxidative coupling of simpler precursors. For instance, transition-metal-free methods using mediators like t-BuOK have been developed for the amination of 1,4-naphthoquinone (B94277), demonstrating the feasibility of oxidative C-N bond formation under mild conditions. nih.gov Similar principles of oxidative C-C bond formation can be envisioned for building the carbon skeleton. A highly selective oxidative [3+2] cycloaddition has also been described for creating related spiroketal structures, highlighting the power of oxidative methods in complex molecule synthesis. nih.gov
Modern synthetic chemistry has seen the advent of novel catalyst systems that offer improved efficiency, selectivity, and milder reaction conditions for naphthoquinone synthesis. These catalysts can be broadly categorized into metal-based and non-metal-based systems.
Metal-Based Catalysts:
Indium(III) Chloride (InCl₃): This Lewis acid has been effectively used as a catalyst in multi-component reactions to synthesize novel naphthoquinone derivatives, promoting the formation of complex structures in a one-pot procedure. nih.gov
Copper(II) Chloride (CuCl₂): As an inexpensive and abundant Lewis acid, CuCl₂ has proven effective in catalyzing self-condensation reactions of ketones to form triarylbenzenes, a reaction type that shares mechanistic features with cyclization pathways toward quinones. sapub.org
Zirconium-Based Metal-Organic Frameworks (MOFs): A novel catalyst based on a zirconium MOF modified with pyridine (B92270) carboxaldehyde and embedded with cerium has been developed for the synthesis of polyhydroquinoline derivatives. nih.gov Such heterogeneous catalysts are attractive due to their high surface area, tunable active sites, and potential for recyclability, offering a green alternative to traditional homogeneous catalysts. nih.gov
Non-Metal and Acid Catalysts:
Mo-V-Phosphoric Heteropoly Acids: These have been successfully applied as homogeneous catalysts for the oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in Vitamin E synthesis. davidpublisher.com This highlights their potential for selective oxidation reactions in related systems.
Brønstedt Acids: Strong Brønstedt acids like sulfuric acid and p-toluenesulfonic acid are used to catalyze condensation and rearrangement reactions, for example, in the synthesis of substituted 1,3-dioxanes from α-methylstyrene. google.com
Acidified Clays: Montmorillonite clay activated with a superacid like trifluoromethane (B1200692) sulfonic acid can promote the condensation of acetophenones to produce complex molecules, demonstrating the utility of solid acid catalysts. researchgate.netredalyc.org
Table 1: Overview of Novel Catalyst Systems in Quinone-Related Synthesis
| Catalyst Type | Example(s) | Application | Reference(s) |
|---|---|---|---|
| Lewis Acid | Indium(III) Chloride (InCl₃) | Synthesis of bis-naphthoquinone analogues | nih.gov |
| Lewis Acid | Copper(II) Chloride (CuCl₂) | Self-condensation of acetophenones | sapub.org |
| Heteropoly Acid | Mo-V-Phosphoric Heteropoly Acid | Oxidation of trimethylphenol to trimethylbenzoquinone | davidpublisher.com |
| Heterogeneous | Zirconium MOF (UiO-66-Pyca-Ce(III)) | Synthesis of polyhydroquinoline derivatives | nih.gov |
| Solid Acid | Trifluoromethane Sulfonic Acid Clay | Condensation of acetophenones | researchgate.netredalyc.org |
| Brønstedt Acid | Sulfuric Acid (H₂SO₄) | Synthesis of trimethyl-phenyl-dioxanes | google.com |
Functionalization and Structural Modification of 1,4-Naphthalenedione, 2,3,6-trimethyl-
Once the 2,3,6-trimethyl-1,4-naphthoquinone core is synthesized, further structural diversity can be introduced through functionalization reactions. The electron-deficient quinone ring is susceptible to various transformations, including substitution and cross-coupling reactions.
The reactivity of the naphthoquinone system is dictated by its electronic properties. The quinone moiety is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates the quinonoid ring for nucleophilic attack.
Electrophilic Aromatic Substitution: These reactions, such as nitration or halogenation, would occur on the benzene (B151609) ring of the naphthoquinone. libretexts.org The existing methyl group at the C-6 position is an ortho-, para-directing activator. However, the deactivating effect of the quinone moiety means that harsh reaction conditions are typically required.
Nucleophilic Aromatic Substitution: This is a more common and synthetically useful strategy for modifying naphthoquinones. byjus.commasterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, often facilitated by a good leaving group (like a halogen) on the quinone ring. libretexts.org For instance, 2,3-dichloro-1,4-naphthoquinone is a versatile starting material for introducing a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate N-, S-, and O-substituted derivatives. researchgate.netnih.gov The introduction of nucleophiles can be highly regioselective, with the first substitution occurring at one of the chlorinated positions, followed by a potential second substitution. nih.gov This strategy allows for the synthesis of diverse libraries of compounds from a common intermediate. researchgate.net
Table 2: Examples of Nucleophilic Substitution on Naphthoquinone Scaffolds
| Starting Material | Nucleophile | Product Type | Reference(s) |
|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | Amines (e.g., p-aminophenol) | 2-Amino-3-chloro-1,4-naphthoquinones | nih.gov |
| 2,3-Dichloro-1,4-naphthoquinone | Thiols | 2,3-Di(thio)substituted-1,4-naphthoquinones | researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | Indole | N- and N,S-substituted indolylquinones | researchgate.net |
| 2-Hydroxy-1,4-naphthoquinone | Amines / Aldehydes | 2-Arylaminonaphthoquinone derivatives | nih.gov |
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds in modern organic synthesis. masterorganicchemistry.com The Suzuki and Heck reactions are particularly prominent and can be applied to halogenated naphthoquinone precursors to introduce aryl, vinyl, or alkyl groups.
Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron species (typically a boronic acid) with an organohalide or triflate. wikipedia.orglibretexts.org It is widely used for synthesizing biaryl compounds and substituted styrenes. wikipedia.org For functionalizing a naphthoquinone core, a halo-substituted derivative (e.g., a bromo- or iodo-naphthoquinone) can be coupled with various boronic acids under palladium catalysis. researchgate.net These reactions are known for their high functional group tolerance and can often be performed under relatively mild, even aqueous, conditions. libretexts.orgresearchgate.netmdpi.com
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This provides a direct method for the vinylation of a halo-naphthoquinone. The reaction typically exhibits excellent trans selectivity. organic-chemistry.org Recent advancements have led to highly active, phosphine-free catalyst systems that expand the scope and practicality of this transformation. organic-chemistry.orgchemrxiv.org
Table 3: Key Features of Cross-Coupling Reactions for Naphthoquinone Modification
| Reaction | Coupling Partners | Bond Formed | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Suzuki Coupling | Organohalide + Organoboron | C(sp²)-C(sp²) / C(sp²)-C(sp³) | High functional group tolerance, mild conditions, commercially available reagents | wikipedia.orgresearchgate.netmdpi.com |
| Heck Reaction | Unsaturated Halide + Alkene | C(sp²)-C(sp²) | Direct alkenylation, high stereoselectivity (trans) | masterorganicchemistry.comorganic-chemistry.orgwikipedia.org |
Design Principles for Naphthoquinone Prodrugs and Reactive Probes
The strategic derivatization of the 1,4-naphthalenedione, 2,3,6-trimethyl- scaffold into prodrugs and reactive probes is a promising approach in medicinal chemistry and chemical biology. This strategy leverages the inherent redox properties and electrophilicity of the naphthoquinone core to design molecules with targeted activity or detection capabilities. The design principles for these derivatives are primarily centered around bioreductive activation, targeted delivery, and the generation of a detectable signal.
The core concept behind designing prodrugs of 1,4-naphthalenedione, 2,3,6-trimethyl- is to mask its cytotoxic activity until it reaches a specific target site, such as a tumor environment. This is often achieved by introducing a promoiety that is cleaved under specific physiological conditions, thereby releasing the active drug. nih.gov A key strategy in this regard is the development of bioreductive prodrugs, which are activated in the hypoxic (low oxygen) environments characteristic of many solid tumors. nih.gov
Reactive probes, on the other hand, are designed to interact with specific biological targets and generate a detectable signal, such as fluorescence. The 1,4-naphthalenedione, 2,3,6-trimethyl- scaffold can be functionalized with fluorophores or other reporter groups. The design of these probes often relies on the quenching of the reporter's signal in the native state. Upon reaction with the target analyte, a conformational change or a chemical reaction can lead to the restoration of the signal, allowing for detection and quantification. For instance, the inherent fluorescence of some naphthoquinone derivatives can be modulated by their interaction with biomolecules. nih.gov
The electrophilic nature of the naphthoquinone ring at the C2 and C3 positions allows for the introduction of various substituents that can act as targeting moieties or as part of a reactive probe system. researchgate.net For example, linking the naphthoquinone scaffold to molecules that are preferentially taken up by cancer cells, such as glucose or specific peptides, can enhance targeted delivery. google.com The synthesis of such derivatives often involves nucleophilic substitution reactions at the C2 or C3 positions of a suitable precursor, such as a halo-substituted naphthoquinone. researchgate.netmdpi.com
The table below summarizes key design considerations for developing prodrugs and reactive probes based on the 1,4-naphthalenedione, 2,3,6-trimethyl- scaffold, extrapolated from research on related naphthoquinones.
| Design Aspect | Principle | Key Considerations | Relevant Research on Related Compounds |
| Prodrug Activation | Bioreductive activation in hypoxic environments. | Choice of reductase enzyme for activation (e.g., DT-diaphorase). Stability of the prodrug under normal physiological conditions. | Development of 2- and 6-methyl-1,4-naphthoquinone (B15433) derivatives as bioreductive alkylating agents. google.com |
| Leaving Group | The nature of the leaving group dictates the rate of activation and the reactivity of the generated species. | Good leaving groups (e.g., mesylates, tosylates) lead to more potent agents. | Studies on 2,3-dimethyl-1,4-naphthoquinone (B1194737) derivatives showed that the leaving group significantly influenced antineoplastic activity. epo.org |
| Targeted Delivery | Conjugation to a targeting moiety to enhance accumulation at the desired site. | The targeting moiety should have high affinity for the target cells. The linker between the naphthoquinone and the targeting moiety must be stable in circulation but cleavable at the target site. | General principles of targeted drug delivery are applicable. nih.gov |
| Reactive Probes | Generation of a detectable signal upon interaction with a biological target. | The probe should be non-toxic and specific for its target. The signal-to-noise ratio should be high. | Fluorescent 1,4-naphthoquinones have been developed for imaging amyloid plaques. nih.gov |
| Synthetic Feasibility | The synthetic route for derivatization should be efficient and allow for the introduction of diverse functional groups. | Nucleophilic substitution and cross-coupling reactions are common strategies. | Various synthetic methods for 1,4-naphthoquinone derivatives have been reported. researchgate.netnih.govresearchgate.net |
It is important to note that while these principles provide a strong foundation, specific research on the derivatization of 1,4-Naphthalenedione, 2,3,6-trimethyl- for prodrug and reactive probe applications is limited. Further studies are needed to explore the full potential of this specific chemical entity.
Chemical Reactivity, Mechanistic Pathways, and Redox Properties of 1,4 Naphthalenedione, 2,3,6 Trimethyl
Single Electron Transfer (SET) and Two-Electron Reduction Mechanisms in Quinones
The redox properties of quinones are central to their chemical and biological functions. They can undergo reduction through mechanisms involving the transfer of one or two electrons. In aprotic media, such as dimethyl sulfoxide (B87167) (DMSO), naphthoquinones typically undergo a two-stage, single-electron reduction. nih.gov The first electron transfer results in the formation of a semiquinone radical anion, and the second electron transfer yields the hydroquinone (B1673460) dianion.
In contrast, within aqueous or physiological media, a one-stage, two-electron reduction process is often observed. nih.gov This pathway directly converts the quinone to the corresponding hydroquinone. The specific mechanism can be influenced by the solvent environment and the substitution pattern on the quinone ring.
The one-electron reduction of a quinone (Q) leads to the formation of a semiquinone radical anion (Q•⁻). nih.gov This intermediate is a key species in the redox cycling of quinones. The formation of the semiquinone radical from 1,4-naphthoquinone (B94277) derivatives can be initiated by chemical reducing agents or through electrochemical means. nih.gov
The characterization of these transient radical species is often accomplished using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov EPR spectra provide information about the electronic structure and environment of the unpaired electron in the semiquinone. The stability and reactivity of the semiquinone radical anion are dependent on the specific structure of the parent quinone and the surrounding medium. researchgate.net For instance, the semiquinone species generated from plumbagin (B1678898) (2-methyl-5-hydroxy-1,4-naphthoquinone) are stable in DMSO solution, whereas those from juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) are more reactive. researchgate.net
The redox potential of a quinone/hydroquinone couple is a fundamental thermodynamic property that quantifies the ease with which the quinone can be reduced. These potentials are critical in understanding the compound's ability to participate in electron transfer reactions and are often correlated with its biological activity. cdnsciencepub.com Cyclic voltammetry is a primary electrochemical technique used to determine the redox potentials of quinones. nih.govmdpi.com
The substitution pattern on the naphthoquinone ring significantly influences the redox potential. Electron-donating groups, such as methyl groups, generally lower the redox potential, making the quinone more difficult to reduce. Conversely, electron-withdrawing groups increase the redox potential. The redox potentials for 1,4-naphthoquinone derivatives are dependent on these structural features. nih.gov While specific redox potential data for 1,4-naphthalenedione, 2,3,6-trimethyl- were not found in the provided search results, the general principles of substituent effects apply.
Table 1: General Effects of Substituents on Naphthoquinone Redox Potentials
| Substituent Type | Effect on Redox Potential | Example Compound (General) |
| Electron-donating (e.g., -CH₃, -OCH₃) | Decreases (becomes more negative) | 2,3-Dimethoxy-1,4-naphthoquinone nih.gov |
| Electron-withdrawing (e.g., -Cl, -NO₂) | Increases (becomes more positive) | 2,3-Dichloro-1,4-naphthoquinone nih.gov |
Nucleophilic Addition Reactions to the Quinone Moiety
The electrophilic character of the α,β-unsaturated ketone system within the naphthoquinone ring makes it susceptible to attack by nucleophiles. nih.gov These reactions are a cornerstone of naphthoquinone chemistry, allowing for the synthesis of a wide array of derivatives.
One of the most common pathways for nucleophilic addition to naphthoquinones is the Michael-type addition, also known as 1,4-conjugate addition. nih.govwikipedia.org In this reaction, a nucleophile attacks the β-carbon of the enone system. For 1,4-naphthoquinones that have an unsubstituted position at the C2 or C3 position, nucleophilic attack readily occurs at these sites. nih.gov The initial addition product is a hydroquinone, which is typically oxidized back to the quinone level under the reaction conditions or during workup.
The ability of naphthoquinones to react with biological nucleophiles is a key aspect of their mechanism of action and toxicology. Important biological nucleophiles include the thiol group of cysteine residues in proteins and in glutathione, as well as the amino groups of lysine (B10760008) residues. nih.govcdnsciencepub.comnih.gov
The reaction with thiols often proceeds through a Michael-type addition to form stable carbon-sulfur bonds. nih.gov Similarly, amines can add to the quinone ring, forming carbon-nitrogen bonds. researchgate.net For example, 2-methyl-1,4-naphthoquinone, a compound structurally related to 2,3,6-trimethyl-1,4-naphthalenedione, has been shown to react with aniline (B41778) and n-butanethiol. cdnsciencepub.com The reactivity of the quinone is influenced by the substituents present; for instance, halogens at the C2 and C3 positions can be displaced by nucleophiles like amines and thiols. cdnsciencepub.comfigshare.com
Table 2: Examples of Nucleophilic Addition to Naphthoquinones
| Naphthoquinone Derivative | Nucleophile | Reaction Type |
| 1,4-Naphthoquinone | 4-Aminothiophenol | C-S bond formation via Michael Addition researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | Piperidine | Nucleophilic substitution figshare.com |
| 2-Methyl-1,4-naphthoquinone | n-Butanethiol | Michael Addition cdnsciencepub.com |
| 1,4-Naphthoquinone | N-Acetyl-L-cysteine | Thia-Michael Addition nih.gov |
Pericyclic and Cycloaddition Reactions Involving the Naphthoquinone Framework
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgutdallas.edu Cycloaddition reactions, a major class of pericyclic reactions, involve the combination of two π-electron systems to form a cyclic molecule with two new sigma bonds. spcmc.ac.in The naphthoquinone framework can act as a dienophile or participate in other cycloaddition pathways, providing a powerful tool for the construction of complex polycyclic systems.
The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where naphthoquinones can serve as the dienophile, reacting with a conjugated diene. nih.gov This reaction is synthetically valuable for creating fused ring systems. Another important reaction is the hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom. nih.gov Furthermore, [3+2] cycloaddition reactions involving 2-hydroxy-1,4-naphthoquinones and alkenes or alkynes have been reported to yield naphtho[2,3-b]furan-4,9-diones. nih.gov While the general naphthoquinone skeleton is known to undergo these transformations, specific studies detailing the pericyclic and cycloaddition reactivity of 1,4-naphthalenedione, 2,3,6-trimethyl- are not extensively documented in the surveyed literature. The reactivity in such reactions would be influenced by the electronic and steric effects of the three methyl substituents.
Photochemical Transformations and Photoinduced Reactivity of Naphthoquinones
Naphthoquinones, a class of compounds that includes 1,4-Naphthalenedione, 2,3,6-trimethyl-, exhibit a rich and varied photochemistry. mdpi.com Their ability to absorb light, typically in the UV and visible regions, elevates them to electronically excited states with profoundly altered reactivity compared to their ground state. youtube.com The photophysical and photochemical properties of 1,4-naphthoquinones are well-documented, with many of their fundamental photochemical reactions having been studied for decades. researchgate.net Upon excitation, these molecules can engage in a variety of transformations, including electron transfer, radical generation, photoreduction, and photocyclization reactions. researchgate.netwikipedia.org
The primary reactive species in many of these transformations is the triplet excited state of the naphthoquinone, formed via intersystem crossing from the initially formed singlet excited state. nih.govresearchgate.net The character of this triplet state, whether it is more nπ* or ππ* in nature, is highly dependent on substituents and the solvent environment, which in turn dictates its reactivity. acs.org For instance, triplet states with significant nπ* character are highly efficient at abstracting hydrogen atoms, while the triplet state's high reduction potential makes it a potent oxidizing agent, capable of initiating electron transfer. researchgate.netelsevierpure.com These photochemical pathways are central to the role of quinones in various chemical and biological processes. researchgate.net
Photoinduced Electron Transfer and Radical Generation
Photoinduced electron transfer (PET) is a key process in the photochemistry of naphthoquinones. wikipedia.org Upon photoexcitation, the naphthoquinone molecule is promoted to an excited state that is both a stronger oxidizing agent and a stronger reducing agent than its ground state. youtube.com This allows it to accept an electron from a suitable donor molecule, a process known as reductive PET. nih.gov
This electron transfer event generates a pair of radical ions: the naphthoquinone radical anion (also known as a semiquinone radical anion) and the donor radical cation. youtube.com The general mechanism can be described as: NQ + hν → ¹NQ → ³NQ** ³NQ + D → [NQ⁻• --- D⁺•]* ↓ NQ⁻• + D⁺•
Where NQ is the naphthoquinone, hν is a photon, ¹NQ* and ³NQ* are the singlet and triplet excited states, respectively, and D is the electron donor.
The formation of semiquinone radicals from the triplet state of various 1,4-naphthoquinone derivatives has been directly observed using techniques like nanosecond laser flash photolysis. nih.gov The efficiency of this process is high, with quenching rate constants (k_q) for the interaction of the quinone triplet state with electron donors like amines or phenols often approaching the diffusion-controlled limit (on the order of 10⁹ L mol⁻¹ s⁻¹). nih.gov In some cases, particularly with donors like phenols and indoles, the reaction proceeds via a proton-coupled electron transfer (PCET), where an electron and a proton are transferred in a concerted or stepwise manner. nih.gov
Another significant pathway for radical generation is hydrogen abstraction by the excited triplet state of the naphthoquinone from a hydrogen-donating substrate (R-H). This is particularly prevalent for triplets with nπ* character. researchgate.net This reaction produces a semiquinone radical (NQH•) and a substrate-derived radical (R•).
³NQ + R-H → NQH• + R•*
These generated radicals, such as the semiquinone and alkyl or acyl radicals, can then engage in further reactions, including coupling to form new C-C or C-O bonds. rsc.org The photochemical generation of radicals from naphthoquinones is a foundational step in many synthetic applications, such as photoacylation. mdpi.commdpi.com
Table 1: Photochemical Data for Selected Naphthoquinones
| Compound | Triplet State (T₁) | Transient Species Observed (λ_max) | Quenching Process | Reference |
| 1,4-Naphthoquinone (NQ) | nπ* character | Triplet (365 nm), Radical Anion (380, 410 nm) | Nucleophilic water addition to T₁ | nih.govresearchgate.net |
| 2-Methoxy-1,4-naphthoquinone (MeONQ) | - | Triplet, Semiquinone Radical | H-atom/charge transfer | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone (2-HONQ) | - | Triplet, Semiquinone Radical | H-atom/charge transfer | nih.gov |
| Furano- and Pyrano-1,4-naphthoquinones | Triplet State | Semiquinone Radical, Radical Pairs | Quenched by Tryptophan and Tyrosine derivatives (k_q ~10⁹ L mol⁻¹ s⁻¹) | nih.gov |
This table presents data for representative naphthoquinones to illustrate general photochemical properties. Data for 1,4-Naphthalenedione, 2,3,6-trimethyl- were not specifically available in the searched literature.
Photoreduction and Photocyclization Pathways
Direct photoreduction can also occur, often initiated by hydrogen abstraction from a suitable donor, such as an alcohol or an alkane, by the excited triplet quinone. researchgate.net The resulting semiquinone radicals can then dimerize or abstract another hydrogen atom to form the stable hydroquinone.
Photocyclization reactions represent another important facet of naphthoquinone photochemistry. A notable example is the [2+2] photocycloaddition reaction. researchgate.net In this pericyclic reaction, the excited state of the naphthoquinone reacts with an alkene to form a four-membered cyclobutane (B1203170) ring. These reactions are synthetically useful for constructing complex polycyclic structures.
A widely studied photochemical reaction is the photoacylation of 1,4-naphthoquinones with aldehydes. mdpi.commdpi.com This reaction, a type of photo-Friedel-Crafts acylation, proceeds via the abstraction of the aldehydic hydrogen by the excited naphthoquinone triplet state. This generates a semiquinone radical and an acyl radical. Subsequent radical coupling and tautomerization yield an acylated hydroquinone, which can be oxidized to the corresponding 2-acyl-1,4-naphthoquinone. mdpi.commdpi.com This method provides a direct and atom-efficient route to valuable acylated naphthoquinone derivatives. mdpi.com
Table 2: Examples of Photochemical Reactions of Naphthoquinones
| Reaction Type | Reactants | Key Intermediate(s) | Product(s) | Reference |
| Photoreduction | 1,4-Naphthoquinone, Photosensitizer, Electron Donor | Semiquinone Radical | 1,4-Naphthohydroquinone | nih.gov |
| Photoacylation | 1,4-Naphthoquinone, Aldehyde (R-CHO) | Semiquinone Radical, Acyl Radical (R-CO•) | Acylated 1,4-Naphthohydroquinone | mdpi.commdpi.com |
| [2+2] Photocycloaddition | 1,4-Naphthoquinone, Alkene | Excited State Complex | Cyclobutane Adduct | researchgate.net |
| Photo-hydroxylation | 1,4-Naphthoquinone, Water | Triplet State, Water Adduct | Hydroxy-1,4-naphthoquinones | researchgate.net |
Theoretical and Computational Investigations of 1,4 Naphthalenedione, 2,3,6 Trimethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine the electronic structure and provide a basis for understanding chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net
For 1,4-naphthalenedione and its derivatives, FMO analysis helps to understand their behavior in various chemical reactions. The electrophilic nature of the quinone ring is a key feature, making it susceptible to nucleophilic attack. nih.gov This electrophilicity is directly related to the energy and localization of the LUMO. The presence of methyl groups, as in 2,3,6-trimethyl-1,4-naphthalenedione, can influence the energies of these frontier orbitals through inductive and hyperconjugative effects, thereby modulating the compound's reactivity.
Reactivity indices, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. These indices include electronegativity, chemical hardness, and the electrophilicity index. For quinone derivatives, these indices can be used to predict their susceptibility to addition reactions and their potential to participate in charge-transfer interactions.
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital; associated with nucleophilicity. libretexts.org |
| LUMO | Lowest Unoccupied Molecular orbital; associated with electrophilicity. libretexts.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability. researchgate.net |
| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. |
| Chemical Hardness | A measure of resistance to deformation or change. |
| Electrophilicity Index | A measure of the ability of a species to accept electrons. |
Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. ucf.edu Ionization potential (IP), conversely, is the energy required to remove an electron from a neutral atom or molecule. ucf.edu These properties are fundamental to understanding the redox behavior of a compound. Quantum chemical calculations can provide reliable predictions of EA and IP.
For 1,4-naphthalenedione, 2,3,6-trimethyl-, the electron affinity is expected to be positive, indicating that the molecule can readily accept an electron to form a stable radical anion. This is a characteristic feature of quinones and is central to their biological activity, including their ability to generate reactive oxygen species (ROS). mdpi.com The ionization potential, on the other hand, provides insight into the energy required to oxidize the molecule. The presence of electron-donating methyl groups would be expected to lower the ionization potential compared to the parent 1,4-naphthalenedione.
| Property | Definition | Relevance to 1,4-Naphthalenedione, 2,3,6-trimethyl- |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. ucf.edu | Predicts the ease of forming the semiquinone radical anion, a key step in its redox cycling. |
| Ionization Potential (IP) | The energy required to remove an electron from a neutral molecule. ucf.edu | Indicates the susceptibility of the molecule to oxidation. |
Molecular Dynamics Simulations of 1,4-Naphthalenedione, 2,3,6-trimethyl- and Its Analogues
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By simulating the motions of atoms and molecules over time, MD can reveal details about conformational changes, solvation effects, and binding interactions.
The solvent environment can significantly influence the reactivity and stability of a molecule. For quinones, solvation can affect the energies of the frontier orbitals and the stability of charged intermediates, such as the semiquinone radical anion. MD simulations, often in combination with quantum mechanical methods (QM/MM), can model these solvent effects explicitly.
Studies on similar quinone systems have shown that polar solvents can stabilize charged species, thereby facilitating electron transfer reactions. The specific arrangement of solvent molecules around the quinone, including the formation of hydrogen bonds, can be crucial in determining its reactivity. For 1,4-Naphthalenedione, 2,3,6-trimethyl-, understanding its behavior in different solvent environments is important for predicting its chemical properties in various media, from organic solvents used in synthesis to the aqueous environment of biological systems.
A key aspect of the biological activity of many quinones is their interaction with macromolecules, such as enzymes and DNA. mdpi.combiosynth.com Theoretical modeling, particularly molecular docking and MD simulations, can provide detailed insights into these binding mechanisms. nih.gov These methods can predict the preferred binding site of the quinone on the macromolecule, the specific interactions that stabilize the complex (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity. nih.gov
For 1,4-Naphthalenedione, 2,3,6-trimethyl-, molecular modeling studies have suggested that it can bind to the active site of enzymes like monoamine oxidase. biosynth.com These models indicate that the 1,4-naphthoquinone (B94277) core can engage in hydrophobic interactions with amino acid residues within the binding pocket. nih.gov Such studies are invaluable for understanding the molecular basis of the compound's biological effects and for the rational design of new derivatives with improved or more specific activities.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. chemrxiv.org It is particularly well-suited for studying reaction mechanisms, allowing for the characterization of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comrsc.org
DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving 1,4-naphthalenedione, 2,3,6-trimethyl-, such as nucleophilic additions or cycloadditions, DFT can elucidate the step-by-step mechanism and predict the stereochemical outcome. mdpi.com
For example, in the context of Diels-Alder reactions, where naphthoquinones can act as dienophiles, DFT calculations can predict the regioselectivity and stereoselectivity of the cycloaddition. researchgate.netnih.gov These calculations can also shed light on the electronic structure of the transition state, revealing the nature of bond formation and breaking. Such detailed mechanistic understanding is crucial for controlling the outcome of chemical reactions and for designing new synthetic methodologies.
Advanced Spectroscopic and Structural Elucidation Studies of 1,4 Naphthalenedione, 2,3,6 Trimethyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1,4-Naphthalenedione, 2,3,6-trimethyl-, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be required for unambiguous signal assignment.
Based on the structure, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the three methyl groups. The aromatic protons on the unsubstituted ring would appear as a complex splitting pattern in the aromatic region (typically 7.0-8.5 ppm). The three methyl groups (at positions 2, 3, and 6) would appear as sharp singlets in the aliphatic region (typically 2.0-2.5 ppm).
The ¹³C NMR spectrum would show 13 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons (C1 and C4) would resonate at the most downfield positions (around 180-185 ppm). The aromatic and olefinic carbons would appear in the 120-150 ppm range, while the methyl carbons would be found in the upfield region (10-25 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Naphthalenedione, 2,3,6-trimethyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~185 |
| C2 | - | ~145 |
| C3 | - | ~145 |
| C4 | - | ~184 |
| C4a | - | ~132 |
| C5 | ~8.0 (d) | ~126 |
| C6 | - | ~138 |
| C7 | ~7.8 (d) | ~135 |
| C8 | ~8.1 (s) | ~127 |
| C8a | - | ~132 |
| 2-CH₃ | ~2.1 (s) | ~12 |
| 3-CH₃ | ~2.1 (s) | ~12 |
| 6-CH₃ | ~2.4 (s) | ~20 |
Note: These are predicted values based on standard chemical shift increments and data from similar compounds. Actual experimental values may vary. (s) = singlet, (d) = doublet.
To confirm the assignments and elucidate the complete molecular structure, a series of 2D NMR experiments are indispensable. kvdcnrt.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. researchgate.net For 1,4-Naphthalenedione, 2,3,6-trimethyl-, COSY would show correlations between the coupled aromatic protons (H-5, H-7, H-8), helping to definitively assign their positions on the naphthalene (B1677914) ring. No cross-peaks would be expected for the singlet methyl protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com It would be used to unambiguously link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the three distinct methyl groups to their respective carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. nih.gov For example, the protons of the 6-CH₃ group would show a correlation to the C6, C5, and C7 carbons. The protons of the 2-CH₃ group would show correlations to C2, C3, and C1. These long-range correlations are vital for confirming the substitution pattern of the methyl groups on the naphthoquinone framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. kvdcnrt.comresearchgate.net NOESY can provide information about the three-dimensional structure and conformation. For this molecule, NOESY would show correlations between the 2-CH₃ and 3-CH₃ protons, and between the 6-CH₃ protons and the aromatic proton at C5.
Solid-state NMR (ssNMR) is a powerful technique for studying materials with highly constrained molecular motion, such as crystalline solids. nih.gov It is particularly useful for identifying different polymorphic forms (different crystal packings of the same molecule) and probing intermolecular interactions. nih.gov While solution NMR averages out anisotropies due to rapid tumbling, ssNMR measures them, providing rich structural information. For 1,4-Naphthalenedione, 2,3,6-trimethyl-, ssNMR could be used to:
Characterize the crystalline and amorphous content.
Identify different polymorphs by their unique chemical shifts and relaxation times.
Study intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings in the crystal lattice, by using techniques like ¹H-¹³C cross-polarization magic angle spinning (CP-MAS). nih.gov
Mass Spectrometry (MS) for Fragmentation Analysis and Elucidation of Transformation Products
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. chemguide.co.uklibretexts.org The molecular ion peak (M⁺•) for 1,4-Naphthalenedione, 2,3,6-trimethyl- (C₁₃H₁₂O₂) would be observed at an m/z of approximately 200.23. biosynth.comnih.gov
The fragmentation of naphthoquinones in an MS experiment typically involves characteristic losses of small, stable neutral molecules. libretexts.org
Plausible Fragmentation Pathways:
Loss of CO: A common fragmentation pathway for quinones is the sequential loss of two carbon monoxide (CO) molecules (each with a mass of 28 Da).
Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃, 15 Da) can occur, leading to a fragment ion at m/z 185.
Retro-Diels-Alder (RDA) Reaction: Although less common for the aromatic ring, cleavage of the quinone ring can occur.
Table 2: Plausible Mass Spectrometry Fragments for 1,4-Naphthalenedione, 2,3,6-trimethyl-
| m/z Value | Identity of Fragment | Plausible Origin |
| 200 | [C₁₃H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 185 | [M - CH₃]⁺ | Loss of a methyl radical |
| 172 | [M - CO]⁺• | Loss of one carbon monoxide molecule |
| 157 | [M - CO - CH₃]⁺ | Loss of CO and a methyl radical |
| 144 | [M - 2CO]⁺• | Loss of two carbon monoxide molecules |
Note: These are predicted fragmentation pathways. The relative abundance of each fragment would depend on the ionization method and energy.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula C₁₃H₁₂O₂. nih.gov
Tandem Mass Spectrometry (MS/MS) is a technique where a specific fragment ion from an initial MS scan is selected, isolated, and fragmented further. nih.govnih.gov This multi-stage fragmentation provides detailed information about the connectivity of the atoms within the molecule. For example, selecting the m/z 172 ion ([M - CO]⁺•) and fragmenting it further would help confirm subsequent fragmentation steps, such as the loss of a second CO molecule or a methyl radical, thereby solidifying the structural assignment. chemguide.co.uk
X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can obtain a detailed electron density map, which allows for the calculation of bond lengths, bond angles, and torsional angles with high precision.
While a crystal structure for 1,4-Naphthalenedione, 2,3,6-trimethyl- is not publicly available, studies on similar substituted naphthalene-1,4-diones reveal common structural features. nih.gov A crystal structure would provide:
Molecular Geometry: Confirmation of the planarity of the naphthoquinone ring system and the geometry of the methyl substituents.
Intermolecular Interactions: A detailed view of how molecules pack in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as C-H···O hydrogen bonds (between methyl or aromatic hydrogens and carbonyl oxygens) and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern the physical properties of the solid material. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. nih.gov Quinones like 1,4-Naphthalenedione, 2,3,6-trimethyl- can be reduced by one electron to form a paramagnetic semiquinone radical anion. EPR spectroscopy is the ideal tool to study these radical species.
The EPR spectrum provides two key pieces of information: the g-factor and the hyperfine coupling constants (hfccs).
g-factor: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. For organic radicals, g-factors are typically close to that of the free electron (~2.0023).
Hyperfine Coupling Constants (a): These arise from the interaction (coupling) of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H). The magnitude of the coupling constant is proportional to the spin density of the unpaired electron on that nucleus.
For the 2,3,6-trimethyl-1,4-naphthosemiquinone radical anion, one would expect to observe hyperfine couplings to the protons of the three methyl groups and the aromatic protons. Studies on the closely related trimethyl-1,4-benzoquinone anion-radical show that the hyperfine coupling constants of the methyl protons can be accurately calculated and measured, providing insight into the spin density distribution across the molecule. nu.edu.kz Similarly, EPR studies of other naphthoquinone radicals have been used to establish their electronic structures. researchgate.netnih.gov
Table 3: Predicted Hyperfine Coupling Constants (a) for the 2,3,6-trimethyl-1,4-naphthosemiquinone Radical Anion
| Nucleus | Predicted Hyperfine Coupling Constant (Gauss) |
| 2-CH₃ protons | ~2.0 - 2.5 |
| 3-CH₃ protons | ~2.0 - 2.5 |
| 6-CH₃ protons | ~0.5 - 1.0 |
| H-5 | ~1.5 - 2.0 |
| H-7 | ~0.3 - 0.8 |
| H-8 | ~1.5 - 2.0 |
Note: These are estimated values based on data from analogous benzoquinone and naphthoquinone radical anions. The actual values would provide a detailed map of the unpaired electron's distribution. nu.edu.kzresearchgate.net
Mechanistic Investigations of Biological and Biochemical Interactions of 1,4 Naphthalenedione, 2,3,6 Trimethyl
Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms
The chemical structure of 1,4-naphthoquinones allows them to participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This is a hallmark of naphthoquinone bioactivity and a primary mechanism behind their cellular effects. nih.gov
The process of redox cycling for naphthoquinones involves the enzymatic reduction of the quinone (NQ) to a semiquinone radical (NQ•-) or a hydroquinone (B1673460) (NQH2). This reduction is often catalyzed by one-electron or two-electron reductases. Flavoenzymes, such as NADPH-cytochrome P450 reductase, are key players in the one-electron reduction of quinones. The resulting semiquinone radical is typically unstable and can readily donate its electron to molecular oxygen (O2), regenerating the parent quinone and producing a superoxide (B77818) anion radical (O2•−). This process can occur repeatedly, establishing a futile cycle that continuously generates superoxide.
Two-electron reduction, on the other hand, is often mediated by NAD(P)H:quinone oxidoreductases (NQOs), such as NQO1. This pathway converts the quinone directly to the more stable hydroquinone. While this is often considered a detoxification pathway, under certain conditions, the hydroquinone can also auto-oxidize back to the quinone, contributing to ROS production. For some naphthoquinone derivatives, interaction with the mitochondrial electron transport chain can also fuel redox cycling. For instance, 2,3-dichloro-1,4-naphthoquinone has been shown to interact with NADH in mitochondria, leading to ROS generation. nih.gov
The continuous generation of superoxide anions via redox cycling can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Superoxide can be converted to other ROS, such as hydrogen peroxide (H2O2) by superoxide dismutase, and subsequently to the highly reactive hydroxyl radical (•OH). These ROS can cause widespread cellular damage by oxidizing lipids, proteins, and DNA. nih.govresearchgate.net
Naphthoquinone-induced oxidative stress can trigger various cellular signaling pathways. nih.gov For example, some 1,4-naphthoquinone (B94277) derivatives have been shown to induce apoptosis in cancer cells through ROS-mediated modulation of signaling pathways like MAPK and STAT3. nih.gov The accumulation of ROS can also activate the Keap1/Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes as a cellular defense mechanism. nih.gov Therefore, the net effect of a naphthoquinone like 2,3,6-TMN can be either the induction or attenuation of oxidative stress, depending on its concentration, the specific cellular environment, and the balance between ROS generation and the cell's antioxidant capacity. biosynth.com
Covalent Adduct Formation with Biological Macromolecules (e.g., proteins, DNA)
Beyond redox cycling, 1,4-naphthoquinones are electrophiles and can form covalent bonds with nucleophilic macromolecules, a process known as alkylation. nih.gov This adduction can alter the structure and function of essential biomolecules like proteins and DNA, contributing significantly to the compound's biological effects.
The primary mechanism for protein adduction by 1,4-naphthoquinones is through a Michael-type addition reaction. nih.gov The α,β-unsaturated carbonyl system of the quinone ring is susceptible to attack by nucleophiles. Within proteins, the most common targets are the thiol groups of cysteine residues, which are highly reactive nucleophiles. nih.gov The reaction results in the formation of a stable covalent bond between the quinone and the protein. nih.govnih.gov Other nucleophilic amino acid residues can also be targets, especially if the highly reactive thiol groups are exhausted. nih.gov The formation of these protein adducts can lead to enzyme inhibition, disruption of protein function, and the elicitation of stress response pathways. nih.govnih.gov
1,4-Naphthoquinones and their metabolites can also interact with DNA. One mechanism involves the formation of covalent adducts with DNA bases. For example, ortho-quinones derived from naphthalene (B1677914) metabolism can react with the N3 and N7 positions of adenine (B156593) and guanine, respectively, forming depurinating adducts. nih.gov This type of DNA damage can lead to mutations if not properly repaired. nih.gov
Another potential mechanism of interaction is DNA intercalation, where the planar aromatic ring system of the naphthoquinone inserts itself between the base pairs of the DNA double helix. mdpi.com This can disrupt DNA replication and transcription and inhibit enzymes that interact with DNA, such as topoisomerases. mdpi.com While direct evidence for DNA alkylation or intercalation by 2,3,6-TMN is not available, these mechanisms are well-established for the 1,4-naphthoquinone class of compounds. mdpi.com
Enzyme Inhibition and Activation Mechanisms by 1,4-Naphthalenedione, 2,3,6-trimethyl-
Specific research has identified 1,4-Naphthalenedione, 2,3,6-trimethyl- as a potent inhibitor of monoamine oxidases (MAO). biosynth.comnih.govnih.gov These enzymes are crucial for the metabolism of neurotransmitters like dopamine (B1211576) and serotonin. nih.gov
2,3,6-TMN, which has been isolated from extracts of cured tobacco leaves, demonstrates inhibitory activity against both isoforms of the enzyme, MAO-A and MAO-B. nih.gov The inhibition is reversible and competitive in nature. nih.govnih.gov Molecular modeling studies suggest that 2,3,6-TMN binds to the active site of both MAO-A and MAO-B. biosynth.com The inhibition of MAO-B prevents the breakdown of dopamine and reduces the formation of free radicals associated with dopamine oxidation. nih.gov This specific enzyme inhibition underlies the observed neuroprotective effects of 2,3,6-TMN in experimental models. biosynth.comnih.gov
Table 1: Inhibition of Monoamine Oxidase (MAO) by 1,4-Naphthalenedione, 2,3,6-trimethyl-
| Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Source |
|---|---|---|---|
| MAO-A | 3 µM | Reversible, Competitive | nih.gov |
| MAO-B | 6 µM | Reversible, Competitive | nih.gov |
Monoamine Oxidase (MAO) Inhibition Mechanisms (MAO-A and MAO-B)
1,4-Naphthalenedione, 2,3,6-trimethyl-, a compound identified in extracts from cured tobacco leaves, has been characterized as a non-selective inhibitor of monoamine oxidase (MAO) enzymes. nih.govjst.go.jpdntb.gov.ua The MAO enzymes, which include MAO-A and MAO-B isoforms, are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and noradrenaline. psychscenehub.comyoutube.com Inhibition of these enzymes increases the availability of these neurotransmitters in the synapse. psychscenehub.com
Research has determined that the inhibition of both MAO-A and MAO-B by 1,4-Naphthalenedione, 2,3,6-trimethyl- is reversible and competitive. nih.gov Molecular modeling data indicate that the compound likely binds to the active site of both MAO-A and MAO-B. biosynth.com Docking studies with the broader class of 1,4-naphthoquinones suggest that interactions with specific amino acid residues (Tyr407 and Tyr444 for MAO-A or Tyr398 and Tyr435 for MAO-B) are important for the binding of the naphthoquinone core to the enzyme's active site. nih.gov
The inhibitory potency of 1,4-Naphthalenedione, 2,3,6-trimethyl- has been quantified, demonstrating its activity against both isoforms. nih.gov
Table 1: MAO Inhibition by 1,4-Naphthalenedione, 2,3,6-trimethyl-
| Enzyme Isoform | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|
| MAO-A | 3 µM | Reversible, Competitive |
| MAO-B | 6 µM | Reversible, Competitive |
Data sourced from a screening of substances from burley tobacco leaves. nih.gov
Modulation of Neuronal Nitric Oxide Synthase (nNOS) Activity
The interaction of 1,4-Naphthalenedione, 2,3,6-trimethyl- (also referred to as TMN) with neuronal nitric oxide synthase (nNOS) is complex and concentration-dependent. nih.gov nNOS is an enzyme primarily expressed in neuronal tissue that regulates nitric oxide (NO) levels. mdpi.com Studies investigating TMN's effect used menadione (B1676200) (2-methyl-1,4-naphthoquinone) as a control. nih.gov
At lower concentrations (up to 31 µM), TMN was found to stimulate the production of L-citrulline, which is a measure of nNOS activity. nih.gov However, as the concentration of TMN increased into the 62.5-500 µM range, this stimulatory effect was diminished in a concentration-dependent fashion. nih.gov Notably, even at the highest concentrations tested, the activity did not fall below the baseline control activity, indicating a loss of stimulation rather than a true inhibition of the enzyme. nih.gov This is in contrast to the control compound, menadione, which did show true inhibitory activity at higher concentrations. nih.gov
Table 2: Concentration-Dependent Effects of 1,4-Naphthalenedione, 2,3,6-trimethyl- on nNOS Activity
| Concentration Range | Observed Effect on nNOS Activity |
|---|---|
| Up to 31 µM | Stimulation of L-citrulline production |
| 62.5 - 500 µM | Concentration-dependent loss of stimulation |
Data from an investigation into nNOS modulators from tobacco extracts. nih.gov
Inhibition of Other Key Metabolic Enzymes (e.g., Topoisomerases, Beta-secretase)
While the broader class of 1,4-naphthoquinones has been shown to inhibit various key metabolic enzymes, specific studies detailing the inhibitory action of 1,4-Naphthalenedione, 2,3,6-trimethyl- on topoisomerases and beta-secretase (BACE1) are not prominent in the reviewed literature.
Topoisomerases: These enzymes are critical for managing DNA topology and are a common target for chemotherapeutic agents. Certain naphthoquinone derivatives have demonstrated potent inhibitory effects on both topoisomerase I and II. nih.gov For instance, the naphthoquinone adduct TU100 was identified as a dual topoisomerase I/II inhibitor that does not function by intercalating into DNA. nih.gov Additionally, many anti-cancer drugs containing the 1,4-naphthoquinone structural unit are known to function through mechanisms that include the inhibition of topoisomerase II. mdpi.com
Beta-secretase (BACE1): BACE1 is the primary enzyme involved in the production of amyloid-β peptide, a key event in the pathogenesis of Alzheimer's disease. nih.govnih.gov Inhibition of BACE1 is therefore a major therapeutic target. nih.gov Research has shown that some natural naphthoquinones, such as 5-Hydroxy-1,4-naphthoquinone (juglone), can inhibit BACE1 activity, thereby reducing the formation of amyloid-β. jst.go.jp
However, direct evidence linking 1,4-Naphthalenedione, 2,3,6-trimethyl- to the inhibition of either topoisomerases or beta-secretase has not been established in the cited research.
Molecular Modulation of Cellular Signaling Pathways and Gene Expression
Activation of Antioxidant Response Pathways (e.g., Nrf2 pathway)
The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. While direct studies on the effect of 1,4-Naphthalenedione, 2,3,6-trimethyl- on the Nrf2 pathway are limited, research on structurally similar naphthoquinones provides insight into potential mechanisms.
The compound menadione (2-methyl-1,4-naphthoquinone) has been shown to weakly stimulate the accumulation of Nrf2 and the expression of its target genes. nih.gov The mechanism involves the modification of Keap1, a repressor protein that targets Nrf2 for degradation. nih.gov By reacting with Keap1, naphthoquinones can disrupt this repression, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. nih.gov For example, 1,2-naphthoquinone (B1664529) was observed to form adducts with Keap1, leading to Nrf2 activation. nih.gov These findings for related compounds suggest a potential, though unconfirmed, mechanism by which 1,4-Naphthalenedione, 2,3,6-trimethyl- could modulate cellular antioxidant responses.
Influence on Apoptotic and Autophagic Molecular Cascades
The influence of 1,4-Naphthalenedione, 2,3,6-trimethyl- specifically on apoptosis (programmed cell death) and autophagy (a cellular degradation process) is not explicitly detailed in the available literature. However, the 1,4-naphthoquinone scaffold is a core component of many compounds that significantly affect these cellular processes, primarily through the generation of reactive oxygen species (ROS) and modulation of key signaling proteins. mdpi.comnih.govnih.gov
Apoptosis: Numerous 1,4-naphthoquinone derivatives induce apoptosis in cancer cells. nih.govnih.gov The primary mechanism often involves an increase in intracellular ROS, which can lead to the opening of the mitochondrial permeability transition pore, the release of cytochrome C, and the subsequent activation of caspases, which are key executioners of apoptosis. nih.gov For example, the natural naphthoquinone plumbagin (B1678898) has been shown to induce apoptosis by increasing ROS and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Other synthetic derivatives have been found to cause cell death by apoptosis, as evidenced by caspase 3/7 activation. jst.go.jp
Autophagy: The role of naphthoquinones in autophagy is also emerging. Certain novel 2-amino-1,4-naphthoquinone derivatives have been found to induce cell death in cancer cells through autophagy. mdpi.com This process was associated with the regulation of LC3 protein expression, a key marker of autophagy. mdpi.com In one instance, a derivative was found to induce autophagy by promoting the recycling of the epidermal growth factor receptor (EGFR) and its related signal transduction. mdpi.com
These findings highlight the broad capacity of the 1,4-naphthoquinone chemical class to modulate fundamental cellular life and death pathways, although specific investigations into 1,4-Naphthalenedione, 2,3,6-trimethyl- are required to confirm its particular effects.
Applications and Advanced Roles of 1,4 Naphthalenedione, 2,3,6 Trimethyl in Materials Science and Catalysis
Utilization as a Building Block in Organic Electronic Materials
The core 1,4-naphthoquinone (B94277) structure is a recognized component in the design of novel organic electronic materials. These materials are integral to the development of next-generation electronics, offering advantages such as flexibility, low cost, and tunable properties.
Role in Charge Transport and Semiconductor Properties
While specific charge transport data for 1,4-naphthalenedione, 2,3,6-trimethyl- is not extensively documented in the reviewed literature, the broader family of 1,4-naphthoquinone derivatives has been investigated for its semiconductor properties. The planar structure and π-conjugated system of the naphthalene (B1677914) core are conducive to intermolecular charge transport. The introduction of methyl groups at the 2, 3, and 6 positions can influence the molecular packing in the solid state, which in turn significantly affects charge mobility. The electron-withdrawing nature of the dione functionality suggests that derivatives of this compound could function as n-type semiconductors, facilitating the transport of electrons. The specific impact of the trimethyl substitution pattern on the frontier molecular orbital energies (HOMO and LUMO) would be a critical determinant of its semiconductor behavior.
Integration into Organic Photovoltaics and Light-Emitting Diodes
For OLEDs, the 1,4-naphthalene core can be incorporated into emissive or charge-transporting layers. While specific research on the integration of 1,4-naphthalenedione, 2,3,6-trimethyl- into these devices is not prominent, the fundamental properties of the naphthoquinone scaffold suggest potential applicability. The emission color and efficiency of OLEDs are highly dependent on the molecular structure of the organic materials used.
Application in Redox-Active Materials for Energy Storage Systems
The ability of quinones to undergo reversible redox reactions makes them highly attractive for energy storage applications. The core 1,4-naphthalenedione unit can reversibly accept and donate electrons, a fundamental requirement for battery materials.
Electrolyte Components for Redox Flow Batteries
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage. Research has explored various quinone-based molecules as the active components in the electrolyte. While direct studies on 1,4-naphthalenedione, 2,3,6-trimethyl- in this context are limited, the general principles of using naphthoquinone derivatives are well-established. For instance, the dimerization of lawsone (2-hydroxy-1,4-naphthoquinone) has been shown to improve solubility and stability in alkaline electrolytes for AORFBs. The electrochemical potential and solubility of the redox-active species are critical parameters, and the trimethyl substitution on the naphthalene ring would influence these properties.
| Parameter | Significance in Redox Flow Batteries | Potential Influence of 2,3,6-trimethyl Substitution |
| Redox Potential | Determines the cell voltage. | The electron-donating methyl groups may alter the reduction potential compared to the unsubstituted 1,4-naphthoquinone. |
| Solubility | Affects the energy density of the battery. | The hydrophobic methyl groups might decrease solubility in aqueous electrolytes but could enhance it in organic solvents. |
| Stability | Impacts the cycle life and longevity of the battery. | The substitution pattern can influence the stability of the radical ions formed during cycling. |
Electrode Materials in Advanced Battery Technologies
Beyond flow batteries, naphthoquinone derivatives are being investigated as electrode materials for lithium-ion and other advanced battery technologies. The carbonyl groups of the quinone can coordinate with lithium ions, enabling energy storage. A significant challenge for organic electrode materials is their dissolution in the electrolyte, which leads to capacity fade.
Strategies to overcome this include polymerization or designing molecules with low solubility. The specific substitution pattern of 1,4-naphthalenedione, 2,3,6-trimethyl- would play a role in its solubility and solid-state packing, thereby affecting its performance and stability as an electrode material. Research on related compounds like 2,6-naphthoquinone has shown its potential, but also highlighted the need to address issues of poor conductivity and dissolution.
Role as a Catalyst or Ligand in Advanced Organic Transformations
The 1,4-naphthoquinone framework can also be employed in the field of catalysis. The electrophilic nature of the carbon-carbon double bond in the quinone ring allows it to participate in various organic reactions.
While specific catalytic applications of 1,4-naphthalenedione, 2,3,6-trimethyl- are not widely reported, the parent 1,4-naphthoquinone is known to act as a dienophile in Diels-Alder reactions and as a ligand in coordination chemistry. The electronic and steric environment created by the trimethyl substitution could modulate the reactivity and selectivity of such transformations. For instance, the methyl groups could influence the stereochemical outcome of reactions or alter the coordination properties of the molecule when used as a ligand for a metal catalyst. The synthesis of various derivatives of 1,4-naphthoquinone is an active area of research, with applications in medicinal chemistry and materials science.
Organocatalytic Applications of Naphthoquinones
Naphthoquinones are versatile building blocks in organic synthesis, and their reactivity can be harnessed in organocatalytic transformations. The electron-deficient nature of the quinone ring makes it an excellent Michael acceptor, a property that is central to many organocatalytic reactions.
One of the most well-established applications of naphthoquinone derivatives in organocatalysis is their participation in asymmetric Michael additions. nih.gov These reactions are fundamental for the stereoselective formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. nih.gov Chiral organocatalysts, such as bifunctional thioureas and squaramides derived from cinchona alkaloids, have been successfully employed to catalyze the addition of various nucleophiles to the naphthoquinone scaffold with high levels of enantioselectivity. nih.gov
For instance, the reaction of 2-hydroxy-1,4-naphthoquinone with nitroalkenes, promoted by binaphthyl-modified chiral bifunctional organocatalysts, yields chiral functionalized naphthoquinones in high yields and with excellent enantioselectivities (up to 98% ee). nih.gov While these studies have primarily focused on hydroxy-substituted naphthoquinones, the principles of activating the naphthoquinone core for nucleophilic attack are broadly applicable. The presence of methyl groups on the 1,4-Naphthalenedione, 2,3,6-trimethyl- ring would modulate the electrophilicity of the double bonds, potentially influencing the reaction rates and the stereochemical outcome of such transformations.
Furthermore, the core structure of 1,4-Naphthalenedione, 2,3,6-trimethyl- could itself be incorporated into the design of novel organocatalysts. The rigid, planar naphthoquinone framework can serve as a scaffold for the attachment of catalytically active functional groups, leading to the development of new classes of chiral catalysts. The synthesis of such catalysts could involve functionalization of the aromatic ring or modification of the quinone moiety, opening avenues for new catalytic applications.
Table 1: Examples of Organocatalytic Michael Additions Involving Naphthoquinone Derivatives
| Nucleophile | Naphthoquinone Derivative | Organocatalyst | Enantioselectivity (ee) |
| Nitroalkenes | 2-Hydroxy-1,4-naphthoquinone | Binaphthyl-modified tertiary amine-thiourea | 91–98% nih.gov |
| 1,3-Dicarbonyl compounds | 2-Hydroxy-1,4-naphthoquinone | Chiral bifunctional tertiary-amine thioureas | Not specified nih.gov |
Ligand Design for Metal-Catalyzed Coupling Reactions
The development of efficient ligands is paramount in the field of metal-catalyzed cross-coupling reactions, which are indispensable tools for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The electronic and steric properties of a ligand play a crucial role in determining the efficacy of the catalyst, influencing factors such as reaction rate, selectivity, and catalyst stability.
Naphthoquinone derivatives, with their rigid aromatic structure and the presence of coordinating carbonyl groups, offer an intriguing platform for the design of novel ligands. While the direct use of 1,4-Naphthalenedione, 2,3,6-trimethyl- as a ligand in mainstream cross-coupling reactions like the Suzuki-Miyaura or Heck reaction is not extensively documented, the fundamental properties of the naphthoquinone scaffold suggest its potential in this area.
The carbonyl oxygens of the naphthoquinone ring can act as Lewis basic sites, allowing for coordination to a metal center. Furthermore, the aromatic system can be functionalized with other donor atoms, such as nitrogen or phosphorus, to create multidentate ligands. The steric bulk provided by the trimethyl substitution pattern on 1,4-Naphthalenedione, 2,3,6-trimethyl- could be advantageous in promoting reductive elimination, a key step in many catalytic cycles.
For example, in the context of the Heck reaction, which couples unsaturated halides with alkenes, the ligand plays a critical role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction. wikipedia.org The development of new ligands is an ongoing effort to expand the scope and efficiency of this transformation. chemrxiv.orgnih.govorganic-chemistry.orglibretexts.org Similarly, in the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organohalides, the choice of ligand is crucial for achieving high yields and functional group tolerance. chemrxiv.orgnih.govtcichemicals.comnih.gov
The synthesis of ligands based on the 1,4-Naphthalenedione, 2,3,6-trimethyl- framework could involve the introduction of phosphine or N-heterocyclic carbene (NHC) moieties, which are known to be highly effective ligand classes in palladium catalysis. The inherent planarity and rigidity of the naphthoquinone backbone could lead to ligands with well-defined geometries, which is often a desirable feature for achieving high stereoselectivity in asymmetric catalysis.
Development of Chemical and Biochemical Sensors Based on Naphthoquinones
The unique electrochemical and photophysical properties of naphthoquinones make them highly attractive candidates for the development of chemical and biochemical sensors. Their ability to undergo reversible redox reactions and to participate in charge-transfer interactions forms the basis for various sensing mechanisms.
A particularly relevant area of research is the use of "trimethyl lock" quinones in the design of molecular probes. mdpi.com These systems are engineered to undergo a specific chemical transformation upon interaction with a target analyte, leading to a measurable change in a physical property, such as fluorescence or color. The trimethyl lock system often relies on a reduction of the quinone to a hydroquinone (B1673460), which then undergoes a rapid intramolecular cyclization, releasing a reporter molecule. The rate of this cyclization is significantly enhanced by the presence of the three methyl groups, which create a favorable steric environment for the reaction. While these probes are typically based on a benzene (B151609) ring, the underlying principle could be adapted to a naphthoquinone scaffold like 1,4-Naphthalenedione, 2,3,6-trimethyl-.
Naphthoquinone derivatives have been successfully employed as chemosensors for the detection of various analytes, including metal ions. researchgate.netsemanticscholar.org For instance, aminonaphthoquinone derivatives have been shown to act as colorimetric and fluorescent sensors for metal ions like Cu²⁺. researchgate.net The interaction of the metal ion with the nitrogen and oxygen atoms of the ligand perturbs the electronic structure of the naphthoquinone core, leading to a distinct change in its absorption and emission spectra. The substitution pattern on the naphthoquinone ring, including the presence of methyl groups, can be fine-tuned to modulate the selectivity and sensitivity of the sensor for a particular metal ion. researchgate.netsemanticscholar.org
Furthermore, the redox activity of naphthoquinones makes them suitable for the fabrication of electrochemical sensors. nih.govnih.govmdpi.com By immobilizing a naphthoquinone derivative on an electrode surface, it is possible to create a sensor that responds to changes in the concentration of an analyte through a change in the electrochemical signal. The trimethyl substitution on 1,4-Naphthalenedione, 2,3,6-trimethyl- would influence its redox potential and the kinetics of electron transfer, which are key parameters in the design of an electrochemical sensor.
Table 2: Sensing Applications of Naphthoquinone-Related Structures
| Sensor Type | Target Analyte | Sensing Mechanism | Key Structural Feature |
| Fluorescent Probe | NAD(P)H: quinone oxidoreductase isozyme 1 (NQO1) | Enzyme-triggered release of a fluorophore | Trimethyl lock quinone mdpi.com |
| Colorimetric/Fluorescent Sensor | Metal Ions (e.g., Cu²⁺) | Coordination-induced change in electronic structure | Aminonaphthoquinone researchgate.netsemanticscholar.org |
| Electrochemical Sensor | Various Analytes | Redox-activity of the quinone moiety | Immobilized naphthoquinone derivative |
Environmental Transformation and Mechanistic Pathways of 1,4 Naphthalenedione, 2,3,6 Trimethyl
Photodegradation Mechanisms in Environmental Matrices
The environmental fate of 1,4-Naphthalenedione, 2,3,6-trimethyl-, is significantly influenced by photochemical processes. When exposed to sunlight in aqueous environments, the compound can undergo degradation through a series of complex reactions initiated by the absorption of light energy.
The photodegradation of 1,4-Naphthalenedione, 2,3,6-trimethyl-, is initiated when the molecule absorbs photons, transitioning to an electronically excited triplet state. In this energized state, the molecule can participate in several reactions leading to the formation of radical species. One primary pathway involves the excited naphthalenedione abstracting a hydrogen atom from other molecules in the surrounding matrix, such as water or dissolved organic matter. This results in the formation of a semiquinone radical.
Another significant mechanism for radical generation is the interaction of the excited naphthalenedione with molecular oxygen. This can lead to the formation of highly reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) radicals. rsc.org The triplet state of the naphthalenedione can be photoreduced, for instance by thiols present in the environment, to form a radical anion. rsc.org This radical can then react with molecular oxygen, leading to a redox cycle that perpetuates the degradation process. The photochemical redox cycling of naphthoquinones can lead to the generation of hydrogen peroxide through the reaction of reduced naphthoquinones with singlet oxygen. mdpi.com The subsequent reactions of these radical species are varied and can include dimerization, further oxidation, or reaction with other environmental components, leading to a cascade of secondary reactions and the formation of various photoproducts.
The identification of specific photoproducts from the degradation of 1,4-Naphthalenedione, 2,3,6-trimethyl-, is crucial for understanding its environmental impact. While specific studies on this exact compound are limited, the mechanistic pathways of related naphthoquinones suggest the formation of several classes of products. The initial radical reactions can lead to the introduction of hydroxyl groups onto the aromatic ring, forming hydroxylated derivatives. Additionally, the methyl groups on the ring are susceptible to oxidative demethylation, resulting in the formation of less substituted naphthalenedione or naphthalenecarboxylic acid derivatives.
More extensive photodegradation can lead to the cleavage of the aromatic ring system. This is typically initiated by the attack of potent oxidizing agents like hydroxyl radicals or singlet oxygen on the carbon-carbon double bonds of the ring. This attack can form unstable intermediates, such as endoperoxides, which then break down into smaller, more polar, and typically less toxic compounds. These can include various dicarboxylic acids and, ultimately, carbon dioxide. The table below lists potential photoproducts based on established degradation pathways for similar compounds.
| Potential Photoproduct | Formation Pathway | General Chemical Class |
| Hydroxylated-trimethyl-naphthalenedione | Addition of hydroxyl radicals | Aromatic Alcohol |
| Trimethyl-epoxy-naphthalenedione | Reaction with singlet oxygen or peroxyl radicals | Epoxide |
| Phthalic acid derivatives | Oxidative aromatic ring cleavage | Dicarboxylic Acid |
| Acetic Acid | Side chain oxidation/Ring cleavage fragment | Carboxylic Acid |
Microbial Biotransformation and Biodegradation Pathways
Microbial activity is a critical route for the degradation of 1,4-Naphthalenedione, 2,3,6-trimethyl-, in soil and aquatic systems. medcraveonline.com Microorganisms possess diverse enzymatic machinery capable of transforming and mineralizing complex aromatic compounds. medcraveonline.com
The initial step in the microbial degradation of many quinones is an enzymatic reduction. For 1,4-Naphthalenedione, 2,3,6-trimethyl-, this would involve the two-electron reduction of the quinone moiety to the corresponding hydroquinone (B1673460). This reaction is often catalyzed by intracellular or extracellular quinone reductases, which are part of the oxidoreductase class of enzymes. This reduction increases the polarity of the molecule and can be a detoxification mechanism for the microorganism, as hydroquinones can be more readily conjugated and excreted.
Following reduction, the aromatic rings become more susceptible to cleavage. Aerobic degradation pathways typically involve dioxygenase enzymes that incorporate molecular oxygen into the aromatic nucleus, leading to the formation of catecholic intermediates. These intermediates are then substrates for ring-cleavage dioxygenases, which break open the aromatic ring either between (intradiol cleavage) or adjacent to (extradiol cleavage) the hydroxyl groups. In anaerobic settings, the degradation of related naphthalene (B1677914) compounds proceeds through carboxylation followed by a series of reductive steps to dearomatize the ring before cleavage. nih.govresearchgate.net This process, analogous to the benzoyl-CoA pathway, ultimately breaks down the cyclic structure into aliphatic compounds that can be funneled into the central metabolism of the microorganisms. nih.gov
The complete biodegradation of a complex molecule like 1,4-Naphthalenedione, 2,3,6-trimethyl-, is often accomplished by a synergistic community of different microbial species, known as a microbial consortium. frontiersin.orgnih.gov Using a consortium of microbes is often more effective than using single, isolated strains because different species can perform distinct steps in the degradation pathway. frontiersin.orgnih.gov This division of labor allows for a more robust and efficient breakdown of the parent compound and its intermediates. mdpi.com
| Microbial Genus Example | Potential Role in Degradation | Key Enzyme Class |
| Pseudomonas | Initial oxidation and ring cleavage | Dioxygenases, Dehydrogenases |
| Bacillus | Reduction and transformation of intermediates | Reductases |
| Rhodococcus | Broad metabolic capabilities for aromatic degradation | Monooxygenases, Dioxygenases |
| Aspergillus | Fungal transformation, hydroxylation | P450 Monooxygenases |
Methodological Advancements for the Study and Analysis of 1,4 Naphthalenedione, 2,3,6 Trimethyl
Development of Novel Analytical Techniques for Structural and Electronic Characterization
Characterizing the precise structure and electronic behavior of 1,4-Naphthalenedione, 2,3,6-trimethyl- is fundamental to understanding its function. Modern analytical chemistry offers powerful tools that provide detailed insights at the molecular level.
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of 1,4-Naphthalenedione, 2,3,6-trimethyl- within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) has been widely employed for the identification and quantification of this compound in various natural and synthetic matrices. nih.govnih.govsemanticscholar.org In a typical GC-MS analysis, the compound is first vaporized and separated from other components on a capillary column, such as a DB-35MS or an Elite-1 (100% dimethylpolysiloxane) column. nih.govnih.gov The temperature of the column is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and chemical properties. nih.gov
Following separation, the eluted molecules enter a mass spectrometer, where they are ionized, commonly by electron impact (EI) at 70 eV. nih.govsemanticscholar.org The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. By comparing this spectrum to established libraries, such as the National Institute of Standards and Technology (NIST) Mass Spectral database, unambiguous identification of 1,4-Naphthalenedione, 2,3,6-trimethyl- can be achieved. nih.govsemanticscholar.org The retention time (the time it takes for the compound to pass through the column) provides an additional layer of confirmation.
Interactive Table:
While GC-MS is well-established, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy presents a powerful, albeit less commonly reported, alternative for this specific compound. LC-NMR would allow for the direct structural elucidation of the compound and its potential isomers or degradation products in a liquid sample without the need for derivatization or vaporization. This technique would be particularly valuable for analyzing thermally labile derivatives or for complex mixture analysis where complete chromatographic separation is challenging.
The quinone moiety of 1,4-Naphthalenedione, 2,3,6-trimethyl- is inherently redox-active, making electrochemical methods essential for characterizing its electronic properties. Cyclic Voltammetry (CV) is a primary technique used for this purpose. ossila.comlibretexts.org CV measures the current response of a compound to a linearly cycled potential sweep, providing information on redox potentials, electron transfer kinetics, and the stability of oxidized and reduced species. ossila.comyoutube.com
For a compound like 1,4-Naphthalenedione, 2,3,6-trimethyl-, a CV experiment would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and using a three-electrode system (working, reference, and counter electrodes). libretexts.org The resulting voltammogram would be expected to show reversible or quasi-reversible reduction waves corresponding to the two-step, one-electron reductions of the quinone to a semiquinone radical anion and then to a hydroquinone (B1673460) dianion. mdpi.com The precise potentials of these redox events are influenced by the trimethyl substitution pattern on the naphthoquinone core.
Studies on structurally related naphthoquinone complexes show that the redox potential can be significantly modulated by factors such as protonation or coordination to a metal center. mdpi.com For instance, the protonation of a ligand containing a naphthoquinone moiety can lead to a positive shift in its redox potential, indicating that the electronic structure is sensitive to the chemical environment. mdpi.com Applying advanced electrochemical techniques to 1,4-Naphthalenedione, 2,3,6-trimethyl- would allow for a detailed redox profile, which is critical for understanding its potential roles in biological electron transport chains or as a precursor for redox-responsive materials.
In Vitro Model Systems for Mechanistic Biological Studies
To probe the biological mechanisms of 1,4-Naphthalenedione, 2,3,6-trimethyl- at a molecular level, simplified and controllable in vitro model systems are employed. These systems remove the complexity of a whole-cell environment, allowing for the direct study of molecular interactions.
Cell-free enzymatic assays are critical for determining if 1,4-Naphthalenedione, 2,3,6-trimethyl- acts as a substrate or inhibitor for specific enzymes. Quinones are known to interact with a variety of proteins, often through covalent modification of nucleophilic residues like cysteine or by participating in redox cycling that can generate reactive oxygen species. nih.govku.dk
A powerful approach to investigate these interactions involves chemical proteomics, where a functionalized version of the compound is used to isolate its protein binding partners from a cell lysate. nih.gov Once potential target proteins are identified via mass spectrometry, they can be produced in large quantities using recombinant protein expression systems (e.g., in E. coli or insect cells). nih.govnih.govyoutube.com
These purified recombinant proteins can then be used in kinetic assays to validate the interaction and determine key parameters like the inhibition constant (IC₅₀ or Kᵢ). For example, studies on other naphthoquinone derivatives have successfully used this workflow to identify and validate enzymes such as glycerol kinase and glyceraldehyde-3-phosphate dehydrogenase as molecular targets. nih.gov Such assays, which measure enzyme activity by monitoring substrate consumption or product formation (often via coupled spectrophotometric reactions), would be instrumental in defining the specific molecular targets and mechanism of action for 1,4-Naphthalenedione, 2,3,6-trimethyl-. nih.gov
The interaction of a compound with cellular membranes governs its bioavailability, localization, and potential for membrane disruption. Artificial membrane and liposome models provide a simplified system to study these phenomena. nih.govmdpi.com These models, typically composed of well-defined mixtures of phospholipids like dimyristoylphosphatidylcholine (DMPC), can be formed into structures such as large unilamellar vesicles (LUVs). rsc.org
Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the location and orientation of small molecules within these lipid bilayers. rsc.org For instance, the Nuclear Overhauser Effect (NOE), which measures the transfer of nuclear spin polarization between nearby atoms, can reveal the proximity of the naphthalene (B1677914) core and its trimethyl substituents to different parts of the lipid molecules (e.g., the hydrophobic acyl chains versus the hydrophilic headgroups). rsc.org Studies on similar naphthalene derivatives show that they can distribute across the membrane, with their orientation influenced by the presence of hydrophilic groups. rsc.org
Other biophysical methods, such as liposomal electrokinetic chromatography, can be used to rank the relative strength of drug-membrane interactions by measuring changes in the electrophoretic mobility of liposomes in the presence of the compound. nih.gov These studies are crucial for predicting how 1,4-Naphthalenedione, 2,3,6-trimethyl- might partition into cellular membranes and potentially alter their physical properties or interact with membrane-bound proteins.
High-Throughput Screening Methodologies for Derivative Libraries in Mechanistic Discovery
High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands to millions of compounds to identify molecules with a specific biological activity. bmglabtech.com This methodology is essential for exploring the structure-activity relationship (SAR) of 1,4-Naphthalenedione, 2,3,6-trimethyl- by screening libraries of its synthetic derivatives. chemdiv.com
The HTS process involves several key steps: the preparation of compound libraries in microtiter plates, the development of a robust and miniaturized assay, the use of robotic liquid handlers for automated execution, and sensitive plate readers for data acquisition. bmglabtech.comscienceintheclassroom.org Assays can be designed to be either target-based (e.g., measuring the inhibition of a specific recombinant enzyme) or cell-based (e.g., measuring cell viability or the activation of a signaling pathway). mdpi.com
For a library of derivatives of 1,4-Naphthalenedione, 2,3,6-trimethyl-, an HTS campaign could be designed to identify potent inhibitors of a specific enzyme target, such as a kinase or protease, that was previously identified through proteomic studies. chemdiv.commdpi.com For example, HTS assays have been successfully used to screen libraries of other naphthoquinone derivatives to find novel inhibitors of targets like the P2X7 receptor or to identify compounds with potent anticancer activity. nih.govnih.gov
A quantitative HTS (qHTS) approach, where compounds are tested across a range of concentrations, can provide dose-response curves for every compound in the library in the primary screen. nih.gov This rich dataset allows for the immediate classification of hits based on their potency and efficacy, rapidly elucidating SAR and accelerating the identification of lead compounds for further development. nih.gov
Advanced Spectroscopic Probes and Labeling Strategies for Real-Time Molecular Interactions
The elucidation of the transient and often rapid molecular interactions of 1,4-Naphthalenedione, 2,3,6-trimethyl- necessitates the use of cutting-edge spectroscopic techniques. These methods, often coupled with specific labeling strategies, allow for the direct observation of binding events in real-time, providing a deeper understanding of the compound's mechanism of action.
Förster Resonance Energy Transfer (FRET) has emerged as a powerful tool for monitoring the proximity and interaction between 1,4-Naphthalenedione, 2,3,6-trimethyl- and its target proteins. This technique relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are within a close distance (typically 1-10 nm). In a typical application, a target protein is genetically tagged with a fluorescent protein (e.g., GFP), and a fluorescently labeled analog of 1,4-Naphthalenedione, 2,3,6-trimethyl- is introduced. The binding event brings the donor and acceptor fluorophores into proximity, resulting in a measurable FRET signal. Time-resolved FRET (TR-FRET) assays further enhance this by using long-lifetime lanthanide donors, which minimizes background fluorescence and increases sensitivity, making it suitable for high-throughput screening of interactions.
Surface Plasmon Resonance (SPR) offers a label-free approach to quantify the kinetics and affinity of molecular interactions in real-time. bioradiations.comnih.govspringernature.com In an SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing 1,4-Naphthalenedione, 2,3,6-trimethyl- is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in real-time. This allows for the precise determination of association (k_a) and dissociation (k_d) rate constants, and consequently, the equilibrium dissociation constant (K_D).
A key advantage of SPR is its ability to analyze interactions without the need for labeling, which can sometimes alter the binding properties of small molecules. nih.gov The data generated from SPR experiments can be used to construct detailed kinetic models of the interaction between 1,4-Naphthalenedione, 2,3,6-trimethyl- and its biological targets.
| Parameter | Description | Typical Value Range |
| k_a (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁷ |
| k_d (s⁻¹) | Dissociation rate constant | 10⁻⁵ - 10⁻¹ |
| K_D (M) | Equilibrium dissociation constant (k_d/k_a) | 10⁻⁹ - 10⁻³ |
| This interactive table provides a general overview of the kinetic parameters that can be determined using Surface Plasmon Resonance. |
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly when combined with isotopic labeling, provides atomic-level resolution of molecular interactions. Techniques such as Chemical Shift Perturbation (CSP) mapping can identify the binding site of 1,4-Naphthalenedione, 2,3,6-trimethyl- on a target protein. nih.govnih.gov This is achieved by comparing the NMR spectra of the protein in the free and compound-bound states. The amino acid residues in the binding pocket will experience changes in their chemical environment upon ligand binding, leading to shifts in their corresponding peaks in the NMR spectrum.
For more detailed dynamic studies, deuterium labeling of 1,4-Naphthalenedione, 2,3,6-trimethyl- can be employed. nih.gov By selectively replacing protons with deuterium, the complexity of the NMR spectrum is reduced, allowing for the study of specific interactions and conformational changes in larger protein complexes.
Fluorescent Labeling Strategies are instrumental in enabling many of these advanced spectroscopic techniques. The synthesis of fluorescently labeled derivatives of 1,4-Naphthalenedione, 2,3,6-trimethyl- allows for direct visualization and quantification of its interactions. For instance, attaching a fluorophore to the naphthalenedione scaffold can create a probe for fluorescence polarization or anisotropy assays, which measure changes in the rotational motion of the molecule upon binding to a larger protein. Time-resolved fluorescence spectroscopy can then be used to study the dynamics of these interactions on the nanosecond timescale. nih.gov
| Labeling Strategy | Spectroscopic Technique | Information Obtained |
| Fluorescent Labeling | FRET, Fluorescence Polarization | Proximity, Binding Affinity, Real-Time Binding |
| Isotopic Labeling (¹³C, ¹⁵N, ²H) | NMR Spectroscopy | Binding Site Mapping, Structural Changes |
| This interactive table summarizes common labeling strategies and the information they provide in conjunction with advanced spectroscopic techniques. |
Future Research Directions and Unexplored Avenues for 1,4 Naphthalenedione, 2,3,6 Trimethyl
Elucidation of Complex Biological Interaction Networks and Systems-Level Effects
The biological activity of naphthoquinones is often attributed to their redox properties, which allow them to participate in electron transfer reactions and generate reactive oxygen species (ROS). nih.govmdpi.com This can lead to broad, systems-level effects by modulating multiple cellular pathways simultaneously. For 1,4-Naphthalenedione, 2,3,6-trimethyl-, future research should aim to move beyond simple bioactivity screening to a more holistic, systems-biology approach.
Initial studies have identified this compound in plant extracts with known antimicrobial and anti-inflammatory properties. nih.govnih.gov The molecular basis for these activities likely involves complex interaction networks. For instance, its ability to induce oxidative stress could trigger cellular defense mechanisms or, conversely, overwhelm them, leading to cytotoxicity against pathogens. mdpi.comnih.gov Naphthoquinones have been shown to interact with critical biomolecules, including enzymes and DNA, and inhibit key cellular processes. mdpi.comnih.gov A key area of future research is to map the protein interaction landscape of 1,4-Naphthalenedione, 2,3,6-trimethyl- and identify its primary cellular targets. Understanding how this compound perturbs metabolic and signaling networks will be crucial in harnessing its therapeutic potential, for example, as an antimicrobial or anticancer agent. nih.govchinimandi.com
Table 1: Potential Biological Interactions of Naphthoquinones This table is interactive. Click on the headers to sort.
| Biological Target/Process | Potential Effect of Naphthoquinone Interaction | Relevant Research Area |
|---|---|---|
| Enzymes | Inhibition or modulation of activity (e.g., topoisomerases, thymidylate synthase) nih.govnih.gov | Anticancer, Antimicrobial |
| DNA | Intercalation or formation of adducts, leading to genotoxicity mdpi.com | Toxicology, Anticancer |
| Cellular Redox State | Generation of Reactive Oxygen Species (ROS), induction of oxidative stress nih.gov | Cell Signaling, Toxicology |
| Membrane Proteins | Alteration of membrane fluidity and protein function nih.gov | Antimicrobial, Neuropharmacology |
| Parasite Metabolism | Disruption of critical metabolic pathways in protozoa like Trypanosoma cruzi nih.gov | Antiparasitic Drug Development |
Development of Highly Selective and Sustainable Synthetic Methodologies
The advancement of research into 1,4-Naphthalenedione, 2,3,6-trimethyl- is contingent upon the availability of efficient and sustainable methods for its synthesis. Traditional synthetic routes for naphthoquinones can involve harsh reagents and produce significant waste. scirp.org Future research must focus on developing green and highly selective synthetic strategies.
Promising avenues include electrochemical synthesis, which can replace chemical oxidants with electricity, and biocatalytic methods using enzymes like laccases. acs.orgrsc.orgresearchgate.net These approaches often proceed under mild conditions and can offer high selectivity, reducing the need for complex purification steps. One-pot syntheses using multifunctional catalysts, such as heteropolyacids, also represent a sustainable alternative to multi-step processes. scirp.org Furthermore, developing regioselective methods, like tailored Diels-Alder reactions or modern cross-coupling strategies, is essential to precisely control the placement of the trimethyl substituents on the naphthoquinone core, which is critical for structure-activity relationship studies. researchgate.netresearchgate.net
Table 2: Modern Synthetic Approaches for Naphthoquinones This table is interactive. Click on the headers to sort.
| Synthetic Strategy | Key Advantages | Relevance to Sustainability |
|---|---|---|
| Electrochemical Synthesis | Avoids stoichiometric chemical oxidants, can be performed in flow systems. acs.orgrsc.org | Reduces chemical waste, potential for high energy efficiency. |
| Biocatalysis (e.g., Laccase) | High selectivity, mild reaction conditions (pH, temperature). researchgate.net | Use of renewable catalysts, biodegradable. |
| One-Pot Processes | Reduces solvent use, purification steps, and reaction time. scirp.org | Improved atom economy, less waste generation. |
| Photochemical Reactions | Utilizes light as a reagent, enabling unique transformations. researchgate.net | Energy-efficient, potential for novel reaction pathways. |
| Skeletal Editing | Modifies the core structure of existing molecules (e.g., from isoquinolines). nih.gov | Efficient access to diverse derivatives from common precursors. |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Quinone Chemistry
The vast chemical space of possible quinone derivatives makes exhaustive experimental screening impractical. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the discovery and characterization of new compounds. researchgate.netresearchgate.net Future research on 1,4-Naphthalenedione, 2,3,6-trimethyl- should leverage these computational methods for predictive modeling.
ML models, including deep neural networks and large language models like GPT-3, can be trained on existing chemical data to predict a wide range of properties, from fundamental physicochemical characteristics to complex biological activities and toxicities (ADMET properties). researchgate.netsemanticscholar.orgnih.gov For this specific trimethylated naphthoquinone, AI could be used to:
Predict its redox potential and solubility, key parameters for applications in materials science.
Forecast its bioactivity against various targets, guiding experimental efforts.
Identify potential metabolic pathways and degradation products.
Suggest optimized synthetic routes with higher yields and fewer byproducts. researchgate.net
This in-silico approach can significantly reduce the time and cost associated with laboratory research, allowing scientists to focus on the most promising candidates and hypotheses. nih.govnih.gov
Exploration of Novel Mechanistic Roles in Emerging Biological Pathways
While the redox-cycling capability of naphthoquinones is a well-established mechanism of action, there is significant room to explore more specific and novel mechanistic roles for 1,4-Naphthalenedione, 2,3,6-trimethyl-. For example, some naphthoquinones act as inhibitors of enzymes that are critical for pathogen survival but are absent in humans, such as the thymidylate synthase ThyX found in various bacteria. nih.gov Investigating whether this trimethylated derivative possesses similar selective inhibitory activity could open doors for new antibiotic development.
Furthermore, the role of naphthoquinones as inhibitors of topoisomerase enzymes makes them interesting candidates for anticancer research. nih.gov The specific substitution pattern of 1,4-Naphthalenedione, 2,3,6-trimethyl- may confer unique binding affinities and selectivities for different topoisomerase isoforms. Elucidating these specific molecular interactions could lead to the design of more effective and less toxic chemotherapeutic agents. The study of its effects on emerging biological pathways, such as those involved in regulating cancer stem cells or microbial biofilm formation, represents a frontier in quinone research. chinimandi.com
Expanding Applications in Green Chemistry and Sustainable Technologies
The inherent redox activity of quinones makes them highly suitable for applications in green chemistry and sustainable technologies. A significant area for future exploration is the use of 1,4-Naphthalenedione, 2,3,6-trimethyl- in energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs). springernature.comresearchgate.net The redox potential and stability of the quinone can be tuned by its substituents, and this specific compound could offer desirable properties for a cost-effective and environmentally benign battery catholyte or anolyte.
Additionally, the presence of this compound in extracts obtained via supercritical CO2, a green solvent, highlights its compatibility with sustainable extraction technologies. researchgate.netwikipedia.org Further research could explore its potential as a renewable platform chemical. Derived from natural sources or synthesized through green methods, it could serve as a building block for producing biodegradable polymers, dyes, or agrochemicals, contributing to a circular economy. researchgate.netrsc.orgfrontiersin.orgnih.govresearchgate.net
Addressing Knowledge Gaps in Long-Term Environmental Fate and Transformation Dynamics
A critical and often-overlooked aspect of chemical research is understanding a compound's long-term environmental impact. For 1,4-Naphthalenedione, 2,3,6-trimethyl-, there are significant knowledge gaps regarding its environmental fate and transformation dynamics. As a derivative of naphthalene (B1677914), a polycyclic aromatic hydrocarbon (PAH), it warrants careful environmental assessment. nih.gov
Future studies should investigate its persistence in soil and water, its potential for bioaccumulation, and its biodegradation pathways. Microorganisms, such as certain species of Pseudomonas and Penicillium, are known to degrade PAHs and related compounds like hydroquinone (B1673460). frontiersin.orgnih.govekb.eg Research is needed to determine if similar microbial degradation pathways exist for this trimethylated naphthoquinone. It is also crucial to identify its transformation products, as some degradation intermediates can be more toxic than the parent compound. For example, thermochemical processing can convert naphthalene into more hazardous decalin derivatives. mdpi.com A thorough understanding of its environmental lifecycle is essential before any large-scale application can be considered. nih.gov
Q & A
Q. What are the primary biological activities of 1,4-Naphthalenedione, 2,3,6-trimethyl- (TMN), and how are these activities experimentally validated?
TMN exhibits inhibitory effects on monoamine oxidases (MAOs), particularly MAO-B, which is implicated in neurodegenerative disorders like Parkinson’s disease. Experimental validation involves in vitro assays using rat brain homogenates or SH-SY5Y neuroblastoma cells to measure MAO activity via spectrophotometric detection of hydrogen peroxide or deaminated metabolites. In vivo neuroprotection is assessed in MPTP-induced Parkinson’s disease models, where TMN reduces dopaminergic neuron loss in the substantia nigra .
Q. How is TMN isolated from natural sources, and what analytical techniques confirm its purity?
TMN is isolated from tobacco leaves (e.g., Nicotiana tabacum) via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification (column chromatography or HPLC). Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS). Purity is verified using high-resolution MS and thin-layer chromatography (TLC) with UV visualization .
Q. What synthetic routes are used to produce TMN, and how is regioselectivity controlled during its synthesis?
TMN is synthesized via oxidation of 2-methylnaphthalene derivatives using catalysts like Form IIa (a heterogeneous catalyst). Regioselectivity is influenced by proton donor additives and reaction conditions (e.g., temperature, solvent polarity). For example, oxidation of 2-methylnaphthalene with Form IIa predominantly yields 6-methyl-1,4-naphthoquinone, which is further methylated to TMN. Reaction monitoring uses GC-MS or HPLC .
Advanced Research Questions
Q. How does TMN differentially modulate neuronal nitric oxide synthase (nNOS) activity compared to structurally related naphthoquinones (e.g., menadione)?
TMN acts as a competitive nNOS inhibitor by binding to the flavin domain, whereas menadione induces oxidative stress via redox cycling. Mechanistic studies involve enzyme kinetics (measuring Ki values) and electron paramagnetic resonance (EPR) to detect superoxide radicals. Computational docking (AutoDock/Vina) further reveals TMN’s binding affinity to nNOS active sites .
Q. What experimental strategies resolve contradictions in TMN’s dual roles as a neuroprotectant and potential pro-oxidant?
Dose-dependent studies in cellular models (e.g., SH-SY5Y cells) quantify oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) alongside neuroprotective endpoints (e.g., mitochondrial membrane potential). Redox proteomics identifies TMN-modified proteins, while in vivo pharmacokinetic studies assess bioavailability and brain penetration .
Q. How can molecular docking predict TMN’s interactions with anticancer targets (e.g., TP53, BCL2), and how are these predictions validated experimentally?
Docking simulations (using Schrödinger Suite or MOE) model TMN’s binding to TP53’s DNA-binding domain or BCL2’s hydrophobic groove. Validation involves in vitro assays:
- Fluorescence polarization to measure TP53-DNA binding inhibition.
- Mitochondrial membrane depolarization assays (JC-1 staining) to assess BCL2-mediated apoptosis. Co-crystallization or cryo-EM may resolve binding conformations .
Q. What catalytic systems enhance TMN’s regioselectivity in oxidation reactions, and how are these systems optimized?
Heterogeneous catalysts like Cu(II)-functionalized mesoporous silica (e.g., SBA-15) improve regioselectivity in the oxidation of trimethylphenols to TMN. Optimization involves varying metal loading (e.g., 0.1–0.2 wt% Cu), solvent polarity (acetonitrile vs. toluene), and reaction time. Catalyst recyclability is tested via XRD and BET surface area analysis post-reaction .
Methodological Notes
- Data Contradiction Analysis : Compare TMN’s MAO inhibition IC50 values across species (rat vs. human isoforms) using recombinant enzyme assays to address translational discrepancies .
- Experimental Design : For in vivo neuroprotection studies, combine TMN treatment with behavioral tests (rotarod, open-field) and immunohistochemical quantification of tyrosine hydroxylase-positive neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
